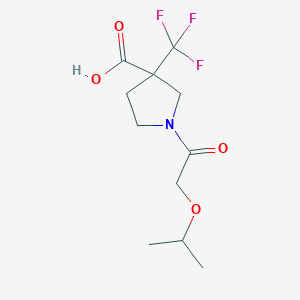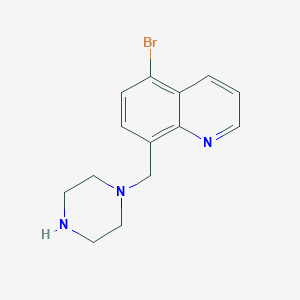![molecular formula C11H20N2O2 B6642234 N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide](/img/structure/B6642234.png)
N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide is a chemical compound with the molecular formula C11H20N2O2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide typically involves the reaction of cyclopropylamine with 3-(1-hydroxyethyl)pyrrolidine-1-acetic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for reagent addition and product isolation ensures high yield and purity of the compound. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of N-cyclopropyl-2-[3-(1-oxoethyl)pyrrolidin-1-yl]acetamide.
Reduction: Formation of N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group may form hydrogen bonds with active site residues, while the cyclopropyl group provides steric hindrance, influencing the binding affinity and specificity. The pyrrolidine ring contributes to the overall stability and conformation of the molecule, enhancing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-cyclopropyl-2-[3-(1-oxoethyl)pyrrolidin-1-yl]acetamide
- N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]ethylamine
- N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propionamide
Uniqueness
N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and resistance to metabolic degradation, while the hydroxyethyl group provides opportunities for further functionalization and derivatization .
Propriétés
IUPAC Name |
N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-8(14)9-4-5-13(6-9)7-11(15)12-10-2-3-10/h8-10,14H,2-7H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPJPJIZFGRVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)CC(=O)NC2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Fluoro-5-[[2-[(2-methylpropan-2-yl)oxy]acetyl]amino]benzoic acid](/img/structure/B6642151.png)

![2-[4-[2-[(2-Methylpropan-2-yl)oxy]acetyl]morpholin-3-yl]acetic acid](/img/structure/B6642169.png)
![N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide](/img/structure/B6642180.png)
![2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-6-fluorophenol](/img/structure/B6642185.png)

![5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B6642194.png)
![3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B6642201.png)
![3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile](/img/structure/B6642203.png)
![3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile](/img/structure/B6642218.png)
![2-[[3-(1-Hydroxyethyl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B6642221.png)
![1-[1-(6-Nitropyridin-3-yl)pyrrolidin-3-yl]ethanol](/img/structure/B6642231.png)
![[4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol](/img/structure/B6642235.png)
![5-Fluoro-2-[(3-hydroxy-2,2-dimethylcyclobutyl)amino]benzonitrile](/img/structure/B6642241.png)
